molecular formula C6H6Cl2N2O2 B2917229 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 956264-17-8

4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2917229
CAS No.: 956264-17-8
M. Wt: 209.03
InChI Key: NSJQEQVLBUHDJE-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6Cl2N2O2 It is a derivative of pyrazole, characterized by the presence of two chlorine atoms at the 4 and 5 positions, an ethyl group at the 1 position, and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. For instance, the reaction of 1,3-dichloro-2-propyne with ethyl diazoacetate in the presence of a copper catalyst can yield the desired pyrazole ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by hydrolyzing an ester precursor. For example, the ethyl ester of the pyrazole can be hydrolyzed using aqueous sodium hydroxide to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Esterification: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products depend on the specific reaction conditions but may include oxidized or reduced forms of the pyrazole.

    Esterification: Products are esters of the pyrazole carboxylic acid.

Scientific Research Applications

4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.

    Agricultural Chemistry: The compound can be explored for its potential use in agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with only one chlorine atom.

    1-Ethyl-1H-pyrazole-3-carboxylic acid: Lacks chlorine atoms, making it less reactive in substitution reactions.

    4,5-Dimethyl-1-ethyl-1H-pyrazole-3-carboxylic acid: Methyl groups instead of chlorine atoms, affecting its chemical reactivity and properties.

Uniqueness

4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of the ethyl group and carboxylic acid also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

4,5-dichloro-1-ethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-10-5(8)3(7)4(9-10)6(11)12/h2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJQEQVLBUHDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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